molecular formula C7H4BrNO5 B14324239 2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid CAS No. 106344-88-1

2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid

Cat. No.: B14324239
CAS No.: 106344-88-1
M. Wt: 262.01 g/mol
InChI Key: XKLGVQIISGMAJW-UHFFFAOYSA-N
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Description

2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid is a chemical compound characterized by the presence of a bromine atom, a nitrofuran ring, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid typically involves the bromination of 3-(5-nitrofuran-2-yl)prop-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group in the furan ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of oxygenated furan derivatives.

Scientific Research Applications

2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . The nitrofuran moiety can generate reactive intermediates that cause oxidative stress and damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Nitrofuran-2-yl)prop-2-enoic acid: Lacks the bromine atom but shares the nitrofuran and prop-2-enoic acid moieties.

    2-Bromo-3-(5-nitrothiophen-2-yl)prop-2-enoic acid: Contains a thiophene ring instead of a furan ring.

Uniqueness

2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid is unique due to the presence of both a bromine atom and a nitrofuran ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

106344-88-1

Molecular Formula

C7H4BrNO5

Molecular Weight

262.01 g/mol

IUPAC Name

2-bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C7H4BrNO5/c8-5(7(10)11)3-4-1-2-6(14-4)9(12)13/h1-3H,(H,10,11)

InChI Key

XKLGVQIISGMAJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=C(C(=O)O)Br

Origin of Product

United States

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